molecular formula C20H26N2O2 B14427488 N'-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide CAS No. 84308-86-1

N'-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide

Cat. No.: B14427488
CAS No.: 84308-86-1
M. Wt: 326.4 g/mol
InChI Key: IGEPDOPWFIRVLW-UHFFFAOYSA-N
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Description

N’-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide is an organic compound characterized by the presence of ethanimidamide functional groups attached to phenyl rings substituted with propan-2-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-propan-2-yloxyphenylamine and 4-propan-2-yloxyphenylamine.

    Formation of Ethanimidamide: These amines are then reacted with ethanimidoyl chloride under controlled conditions to form the desired ethanimidamide compound.

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reactions are typically performed at low temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N’-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide would involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, yield, and cost-effectiveness, with careful control of reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions

N’-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanimidamide group to amine or other reduced forms.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-methoxyphenyl)-N-(4-methoxyphenyl)ethanimidamide
  • N’-(2-ethoxyphenyl)-N-(4-ethoxyphenyl)ethanimidamide
  • N’-(2-butoxyphenyl)-N-(4-butoxyphenyl)ethanimidamide

Uniqueness

N’-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide is unique due to the presence of propan-2-yloxy groups, which may impart specific steric and electronic properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

84308-86-1

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

N'-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide

InChI

InChI=1S/C20H26N2O2/c1-14(2)23-18-12-10-17(11-13-18)21-16(5)22-19-8-6-7-9-20(19)24-15(3)4/h6-15H,1-5H3,(H,21,22)

InChI Key

IGEPDOPWFIRVLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=NC2=CC=CC=C2OC(C)C)C

Origin of Product

United States

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